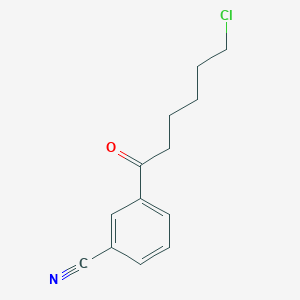

6-Chloro-1-(3-cyanophenyl)-1-oxohexane

Description

Contextual Significance of Substituted Aryl Ketones and Halogenated Alkanes in Contemporary Organic Synthesis

Substituted aryl ketones are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. researchgate.netnih.govresearchgate.net Their importance is underscored by their presence in numerous natural products and biologically active pharmaceuticals. researchgate.net The carbonyl group of the ketone provides a reactive site for a multitude of transformations, including nucleophilic additions, reductions, and alpha-functionalization reactions. The aromatic ring, particularly when substituted, allows for modifications that can tune the electronic properties and steric environment of the molecule, influencing its reactivity and biological interactions. The synthesis of aryl ketones can be achieved through various methods, including Friedel-Crafts acylation, oxidation of benzylic alcohols, and cross-coupling reactions involving arylboronic acids and nitriles or acyl chlorides. organic-chemistry.org

Halogenated alkanes, or alkyl halides, are versatile reagents in organic synthesis, primarily due to the carbon-halogen bond's susceptibility to nucleophilic substitution and elimination reactions. byjus.compressbooks.pubwikipedia.org The halogen atom acts as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Free radical halogenation of alkanes provides a method for their functionalization, though it can sometimes lead to a mixture of products. byjus.comlibretexts.org The presence of a halogen atom in a molecule can also influence its physical properties and biological activity. numberanalytics.com In the context of 6-Chloro-1-(3-cyanophenyl)-1-oxohexane, the terminal chloro group on the hexyl chain introduces a reactive handle for further synthetic modifications.

Role of Nitrile Functionality in Chemical Reactivity and Synthetic Strategy

The nitrile, or cyano, group (C≡N) is a highly versatile functional group in organic chemistry, characterized by a strong carbon-nitrogen triple bond. ebsco.comteachy.ai This triple bond creates a reactive site that can participate in a diverse range of chemical transformations, making nitriles valuable intermediates in organic synthesis. ebsco.com The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, a reactivity analogous to that of a carbonyl group. libretexts.orgunizin.org

Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. libretexts.orgwikipedia.org This array of possible transformations allows for the conversion of the nitrile group into various other functionalities, highlighting its strategic importance in the design of synthetic pathways. The linear geometry of the nitrile group also has steric implications for the molecules in which it is present. ebsco.com In this compound, the meta-substituted nitrile group on the phenyl ring significantly influences the electronic properties of the aromatic system and provides a key site for further chemical elaboration.

Overview of Research Gaps and Opportunities Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent functional groups—the substituted aryl ketone, the alkyl chloride, and the nitrile—are well-studied in their own right, the unique combination and spatial arrangement within this particular molecule remain largely unexplored. This lack of specific data presents a fertile ground for new research endeavors.

Key opportunities for investigation include:

Synthesis and Characterization: Developing and optimizing synthetic routes to this compound is a primary step. While general methods for synthesizing aryl ketones, alkyl halides, and nitriles exist, their application to this specific target molecule may require adaptation and refinement. Detailed spectroscopic and crystallographic characterization would provide fundamental data on its structural and electronic properties.

Reactivity Studies: A systematic investigation of the reactivity of each functional group in the presence of the others is warranted. For instance, exploring the chemoselective reactions at the ketone, the alkyl chloride, or the nitrile would be of significant interest. Understanding how these groups electronically and sterically influence one another's reactivity is a key area for discovery.

Medicinal Chemistry Applications: Given that aryl ketones and nitriles are common pharmacophores, this compound could serve as a scaffold for the development of novel therapeutic agents. The terminal chloro group allows for the facile introduction of various nitrogen, oxygen, or sulfur-containing nucleophiles, enabling the creation of a library of derivatives for biological screening.

Materials Science: The polar nature of the ketone and nitrile functionalities suggests that this compound or its derivatives could have interesting properties for materials science applications. Investigations into its potential as a liquid crystal, a component of a polymer, or as a molecule with specific photophysical properties could yield valuable discoveries.

The following interactive data table summarizes the key properties of the functional groups present in this compound:

| Functional Group | Key Chemical Properties | Potential Synthetic Transformations |

| Aryl Ketone | Electrophilic carbonyl carbon, enolizable alpha-protons | Nucleophilic addition, reduction to alcohol, Wittig reaction, aldol (B89426) condensation, Grignard reactions |

| Alkyl Chloride | Good leaving group in substitution reactions | Nucleophilic substitution (SN1/SN2), elimination reactions (E1/E2) |

| Nitrile | Electrophilic carbon, can be hydrolyzed or reduced | Hydrolysis to carboxylic acid or amide, reduction to amine, reaction with Grignard reagents to form ketones |

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chlorohexanoyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-8-3-1-2-7-13(16)12-6-4-5-11(9-12)10-15/h4-6,9H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQNSABIMWNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCCCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645198 | |

| Record name | 3-(6-Chlorohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-74-8 | |

| Record name | 3-(6-Chloro-1-oxohexyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Chlorohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1 3 Cyanophenyl 1 Oxohexane

Retrosynthetic Analysis of the 6-Chloro-1-(3-cyanophenyl)-1-oxohexane Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the carbon-carbon bond between the carbonyl group and the aromatic ring. This bond is a key feature of aryl ketones and its formation is a central theme in the synthesis.

This disconnection, known as a Friedel-Crafts disconnection, suggests two primary synthetic routes:

Route A: This route involves the acylation of a cyanophenyl precursor with a 6-chloro-functionalized acylating agent.

Route B: This route considers the formation of the C-C bond through alternative methods, such as a Grignard reaction, followed by oxidation.

A secondary disconnection can be made at the nitrile group, suggesting that this functionality could be introduced at a later stage of the synthesis, for instance, from an amino or bromo precursor.

Classical and Contemporary Approaches to Aryl Ketone Synthesis

The formation of the aryl ketone is a critical step in the synthesis of this compound. Both classical and more modern methods can be considered.

The Friedel-Crafts acylation is a well-established method for the synthesis of aryl ketones, involving the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 3-cyanobenzonitrile with 6-chlorohexanoyl chloride.

However, the presence of a deactivating group, such as the nitrile (cyano) group on the aromatic ring, can hinder the Friedel-Crafts reaction. libretexts.org The electron-withdrawing nature of the nitrile group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic substitution. To overcome this, harsher reaction conditions or more potent catalytic systems may be required.

| Parameter | Description |

| Reactants | 3-Cyanobenzonitrile and 6-chlorohexanoyl chloride |

| Catalyst | Typically a strong Lewis acid like AlCl₃ |

| Challenge | The deactivating nature of the nitrile group on the aromatic ring |

| Potential Solution | Use of stoichiometric amounts of the catalyst and potentially higher reaction temperatures |

Given the potential challenges with Friedel-Crafts acylation on a deactivated ring, alternative methods for forming the carbon-carbon bond of the ketone are worth considering. One such method is the reaction of an organometallic reagent, such as a Grignard reagent, with a nitrile.

For instance, 3-bromobenzonitrile (B1265711) could be converted into the corresponding Grignard reagent, which would then react with 6-chlorohexanenitrile. The resulting imine intermediate can then be hydrolyzed to yield the desired ketone. This approach avoids the issue of the deactivating nitrile group in an electrophilic aromatic substitution context. A Chinese patent describes a similar approach for the synthesis of 3-methoxypropiophenone, where a Grignard reagent reacts with propionitrile. google.com

Another possibility involves the reaction of an aryllithium or aryl zinc species with an appropriate acylating agent. These methods can sometimes offer greater functional group tolerance compared to the classical Friedel-Crafts reaction.

Introduction of Halogen and Nitrile Functionalities

The synthesis of this compound also requires the strategic introduction of the chlorine and nitrile functional groups.

The 6-chlorohexyl group is most conveniently introduced as a single unit. The use of 6-chlorohexanoyl chloride in a Friedel-Crafts acylation is the most direct approach. This acyl chloride can be prepared from 6-chlorohexanoic acid, which in turn can be synthesized from ε-caprolactone.

Alternatively, if an alkylation approach were to be considered (though less common for ketone synthesis), a precursor like 6-chloro-1-diazohexane could be envisioned, but this would likely be a more complex and less efficient route.

The 3-cyanophenyl moiety can be derived from several commercially available starting materials. 3-Bromobenzonitrile is a versatile precursor that can be used in nucleophilic substitution reactions or converted to an organometallic reagent.

The synthesis of cyanophenyl compounds can also be achieved through the dehydration of the corresponding amide. For example, 3-aminobenzamide (B1265367) could be a starting point, with the amino group later being converted to a nitrile via a Sandmeyer reaction. A Chinese patent details a process for producing p-phenyl cyanophenyl which involves acylation, aminolysis, and dehydration, showcasing an industrial approach to synthesizing cyanophenyl compounds. google.com

The table below summarizes some potential precursors and their corresponding synthetic transformations to introduce the 3-cyanophenyl group.

| Precursor | Reagent(s) | Reaction Type |

| 3-Bromobenzonitrile | Mg, then 6-chlorohexanenitrile | Grignard Reaction |

| 3-Aminobenzonitrile | NaNO₂, HCl, then CuCN | Sandmeyer Reaction |

| 3-Benzamide | Dehydrating agent (e.g., P₂O₅) | Dehydration |

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For a Friedel-Crafts acylation to produce this compound, several parameters would need to be systematically investigated.

Key Optimization Parameters:

Catalyst: The choice and amount of Lewis acid catalyst are paramount. While aluminum chloride is traditional, other catalysts like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or more modern solid acid catalysts could be employed. routledge.comrsc.org The molar ratio of the catalyst to the acylating agent is a crucial factor; typically, slightly more than a stoichiometric amount is required because the catalyst complexes with the product ketone. orgsyn.org

Solvent: The solvent can significantly influence the reaction rate and selectivity. Common solvents for Friedel-Crafts acylation include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. rsc.org The choice of solvent can affect the solubility of the reactants and the activity of the catalyst.

Temperature: Reaction temperature controls the rate of reaction. While higher temperatures can increase the rate, they may also lead to the formation of undesired by-products. The optimal temperature must be determined empirically to balance reaction speed and selectivity.

Reaction Time: The duration of the reaction is another key variable. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum product formation and avoid product degradation or side-product formation.

An illustrative optimization study for a generic Friedel-Crafts acylation is presented in the table below. The data demonstrates how varying reaction parameters can influence the product yield.

| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | Nitrobenzene | 25 | 4 | 65 |

| 2 | AlCl₃ (1.5) | Nitrobenzene | 25 | 4 | 78 |

| 3 | AlCl₃ (1.5) | Dichloromethane | 25 | 8 | 72 |

| 4 | AlCl₃ (1.5) | Nitrobenzene | 50 | 2 | 85 |

| 5 | FeCl₃ (1.5) | Nitrobenzene | 50 | 4 | 60 |

This table is a hypothetical representation of an optimization study for a Friedel-Crafts acylation reaction and does not represent actual experimental data for the synthesis of this compound.

Green Chemistry Considerations in the Synthesis of this compound

In recent years, there has been a significant push to develop more environmentally friendly chemical processes, a concept known as green chemistry. numberanalytics.com For the synthesis of this compound via Friedel-Crafts acylation, several green chemistry principles can be applied to reduce its environmental impact.

Alternative Catalysts: A major drawback of traditional Friedel-Crafts acylation is the use of stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of corrosive and hazardous waste during aqueous workup. orgsyn.org Green alternatives focus on using catalytic amounts of solid acids such as zeolites, clays, sulfated zirconia, or heteropoly acids. routledge.comrsc.org These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. numberanalytics.com

Solvent-Free Conditions: The use of volatile organic solvents contributes to air pollution and poses health and safety risks. Research has focused on performing Friedel-Crafts reactions under solvent-free conditions, which can lead to higher efficiency and easier product isolation. numberanalytics.com

Alternative Acylating Agents: Acyl chlorides are highly reactive but can be corrosive and moisture-sensitive. Using carboxylic acids or anhydrides as acylating agents is a greener alternative. numberanalytics.comacs.org For instance, methanesulfonic anhydride has been shown to promote Friedel-Crafts acylations, producing minimal waste that is free of metallic or halogenated components. acs.orgorganic-chemistry.org This approach improves the atom economy of the reaction, as fewer atoms from the reactants end up as waste.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Chemical Reactivity and Transformation Studies of 6 Chloro 1 3 Cyanophenyl 1 Oxohexane

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group, characterized by its polarized carbon-oxygen double bond, is a classic electrophilic center.

Nucleophilic Additions and Reductions

Typically, ketones of this nature would be susceptible to nucleophilic attack by organometallic reagents (like Grignard or organolithium compounds) or reduction by hydride agents (such as sodium borohydride (B1222165) or lithium aluminum hydride). These reactions would be expected to convert the ketone into a tertiary or secondary alcohol, respectively. However, no specific studies detailing these transformations for 6-Chloro-1-(3-cyanophenyl)-1-oxohexane have been documented.

Condensation Reactions

Condensation reactions, such as the aldol (B89426) or Wittig reactions, are fundamental transformations for carbonyl compounds. These reactions would theoretically allow for carbon-carbon bond formation at the position alpha to the carbonyl or direct conversion of the carbonyl to an alkene. The scientific record contains no published examples of these condensation reactions being performed on this compound.

Transformations Involving the Nitrile Moiety

The nitrile (or cyano) group is a versatile functional group capable of undergoing a variety of transformations.

Hydrolysis and Reduction Pathways of the Cyano Group

Under acidic or basic conditions, the nitrile group is expected to hydrolyze, yielding a carboxylic acid or a primary amide as an intermediate. Reduction of the nitrile, typically with powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation, would be predicted to yield a primary amine. For this compound, there is no available data documenting the specific conditions or outcomes of such hydrolysis or reduction pathways.

Cycloaddition Reactions of the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. This is a common method for synthesizing highly functionalized heterocyclic compounds. A search of chemical literature yielded no specific instances of this compound being used as a substrate in cycloaddition reactions.

Mechanistic Investigations of Key Transformations:Without data on specific reactions, there are no corresponding mechanistic investigations (e.g., computational studies, kinetic isotope effect studies) available for this compound.

Further research and publication in peer-reviewed journals would be necessary to provide the specific experimental data required to construct the requested scientific article.

Spectroscopic and Analytical Characterization Methodologies in 6 Chloro 1 3 Cyanophenyl 1 Oxohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments and their neighboring protons in the 6-Chloro-1-(3-cyanophenyl)-1-oxohexane molecule. The spectrum would be expected to show characteristic signals for the aromatic protons of the 3-cyanophenyl group and the aliphatic protons of the hexanoyl chain. The chemical shifts (δ), signal splitting patterns (multiplicity), and integration values would be key to assigning each proton to its specific position.

Expected ¹H NMR Data Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| Aromatic Protons (C₆H₄) | 7.5 - 8.2 | Multiplets (m) | 4H |

| Methylene Protons (-CH₂Cl) | 3.5 - 3.7 | Triplet (t) | 2H |

| Methylene Protons (-COCH₂-) | 2.9 - 3.1 | Triplet (t) | 2H |

| Methylene Protons (-CH₂CH₂Cl) | 1.7 - 1.9 | Multiplet (m) | 2H |

| Methylene Protons (-COCH₂CH₂-) | 1.6 - 1.8 | Multiplet (m) | 2H |

Note: This is a hypothetical representation of expected data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. A ¹³C NMR spectrum for this compound would display distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the cyano carbon, and the aliphatic carbons of the hexanoyl chain.

Expected ¹³C NMR Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 195 - 205 |

| Aromatic Carbons (C₆H₄) | 125 - 140 |

| Cyano Carbon (CN) | 115 - 120 |

| Methylene Carbon (-CH₂Cl) | 44 - 46 |

| Methylene Carbon (-COCH₂-) | 38 - 40 |

| Methylene Carbon (-CH₂CH₂Cl) | 30 - 32 |

| Methylene Carbon (-COCH₂CH₂-) | 23 - 25 |

Note: This is a hypothetical representation of expected data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other in the hexanoyl chain and within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 3-cyanophenyl group to the hexanoyl chain via the carbonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₄ClNO), HRMS would confirm this specific combination of atoms.

Expected HRMS Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClNO |

| Exact Mass | 235.0764 |

Note: This is a hypothetical representation of expected data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. In the analysis of this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the aromatic nitrile, the ketone group, and the alkyl halide.

The key functional groups and their characteristic IR absorption bands expected for this compound are detailed below:

Nitrile Group (C≡N): The cyano group is characterized by a sharp and intense absorption band in the region of 2240-2220 cm⁻¹. This is a highly specific region in the IR spectrum, making the identification of the nitrile functionality straightforward.

Ketone Group (C=O): The carbonyl group of the ketone will produce a strong, sharp absorption band in the range of 1700-1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring.

Aromatic Ring (C=C): The benzene (B151609) ring will exhibit several absorption bands. The C=C stretching vibrations within the ring typically appear in the region of 1600-1450 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Alkyl Chain (C-H): The hexyl chain will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Bending vibrations for the CH₂ and CH₃ groups will also be present in the 1470-1350 cm⁻¹ region.

Alkyl Halide (C-Cl): The carbon-chlorine bond will have a stretching vibration that appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

The following interactive data table summarizes the predicted IR absorption bands for this compound based on the analysis of its functional groups and comparison with analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Alkyl C-H | Stretching | 2960-2850 | Medium to Strong |

| Nitrile (C≡N) | Stretching | 2240-2220 | Strong, Sharp |

| Ketone (C=O) | Stretching | 1700-1680 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Alkyl C-H | Bending | 1470-1350 | Medium |

| C-Cl | Stretching | 800-600 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential in the synthesis and analysis of this compound for both assessing the purity of the final product and for its isolation from reaction mixtures. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of this compound due to its relatively low volatility and moderate polarity. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of an aromatic ketone like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. The exact conditions would need to be optimized experimentally to achieve the best separation of the target compound from any impurities or starting materials.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (due to the aromatic ring) |

| Injection Volume | 10 µL |

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used for the purity assessment and identification of this compound, provided the compound is sufficiently volatile and thermally stable. GC separates the components of a mixture in the gas phase, and the mass spectrometer provides information about the mass-to-charge ratio of the separated components, allowing for their identification.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the boiling points and polarities of the components.

The mass spectrometer then ionizes the eluted compounds, typically using electron impact (EI), which causes the molecules to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

For this compound, the expected fragmentation in EI-MS would involve cleavage of the hexanoyl chain and fragmentation of the aromatic ring. Key expected fragments are listed in the following table:

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M]+ | Molecular ion |

| [M-Cl]+ | Loss of chlorine |

| [M-C₅H₁₀Cl]+ | Cleavage of the hexanoyl chain |

| 129 | [C₈H₅NO]+ (cyanobenzoyl cation) |

| 102 | [C₇H₄N]+ (cyanophenyl cation) |

The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of this compound.

Computational Chemistry and Theoretical Investigations of 6 Chloro 1 3 Cyanophenyl 1 Oxohexane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular geometry and electronic structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govrsc.org It is widely applied to determine optimized molecular geometry, electronic energies, and orbital distributions. However, a search of published literature indicates that no specific DFT studies have been conducted and reported for 6-Chloro-1-(3-cyanophenyl)-1-oxohexane. Therefore, data on its optimized structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps are not available.

Ab Initio Calculations

Ab initio methods are another class of quantum chemical calculations based on first principles, without the use of empirical parameters. These calculations can provide highly accurate molecular properties. As with DFT, there are no specific ab initio computational studies in the scientific literature focused on this compound.

Prediction of Spectroscopic Properties

Computational methods are often used to predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies, which aids in the characterization of synthesized compounds. ijcce.ac.ir For this compound, no theoretical predictions of its spectroscopic properties have been published. Consequently, there are no available data tables of predicted ¹H-NMR, ¹³C-NMR, or IR spectra derived from computational models.

Conformational Analysis and Energy Landscapes

The flexible hexyl chain of this compound suggests a complex conformational landscape with multiple low-energy conformers. Conformational analysis is crucial for understanding a molecule's shape, stability, and reactivity. researchgate.net However, no studies detailing the conformational analysis or potential energy surface for this compound have been reported.

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways helps in understanding the mechanisms and kinetics of chemical transformations. nih.gov Such studies are valuable for predicting reaction outcomes and designing synthetic routes. There is currently no published research on the theoretical modeling of reaction pathways or the characterization of transition states for any chemical transformations involving this compound.

Molecular Docking and Ligand-Receptor Interaction Studies

In the context of academic research, molecular docking is a computational technique used to predict how a molecule (ligand) might bind to the active site of a receptor, such as a protein. researchgate.netnih.gov This method is instrumental in drug discovery and in understanding biological mechanisms. acs.orgnih.gov A review of the literature shows no molecular docking studies have been performed or published for this compound. Therefore, there is no information regarding its potential binding modes, interaction energies, or key interactions with any biological targets in an in vitro research context.

Lack of Available Data for Computational and Theoretical Analysis of this compound

While computational methods are widely applied to novel chemical entities, it appears that "this compound" has not been the subject of published theoretical investigations. Research in computational chemistry often focuses on compounds with known or suspected biological activity to understand their interaction with specific targets like proteins or enzymes. The absence of such studies for this compound suggests it may be a novel structure, a chemical intermediate, or part of a larger chemical library that has not been singled out for individual computational analysis.

General theoretical frameworks used in drug discovery and materials science for predicting ligand binding include:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. These calculations can provide detailed insights into interaction energies, charge distribution, and reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing a view of the dynamic nature of ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are regression or classification models that relate the chemical structure of a compound to its biological activity.

Without specific research on this compound, it is not possible to provide detailed findings, data tables, or an analysis of the theoretical frameworks applied to its ligand binding predictions.

Applications of 6 Chloro 1 3 Cyanophenyl 1 Oxohexane As a Synthetic Building Block

Design and Synthesis of Complex Organic Molecules Featuring the 3-Cyanophenyl Ketone Moiety

The 3-cyanophenyl ketone moiety is a significant structural feature in medicinal chemistry and drug design. numberanalytics.comnumberanalytics.com The nitrile group (CN) is an important functional group found in numerous pharmaceutical agents. nih.gov Its incorporation into a molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and is generally metabolically stable. nih.gov The nitrile can act as a hydrogen bond acceptor and its electron-withdrawing properties can modify the electronic density of the aromatic ring, influencing interactions with target proteins. nih.gov

6-Chloro-1-(3-cyanophenyl)-1-oxohexane provides a scaffold where the 3-cyanophenyl ketone portion can be retained in the final product, while the chloro-substituted alkyl chain is modified to build out the rest of the molecule. The reactivity of the α-chloroketone allows for its use in various C-C and C-N bond-forming reactions, facilitating the attachment of other complex fragments. This approach is valuable in creating novel therapeutics where the cyanophenyl group is essential for biological activity. For instance, this ketone scaffold is instrumental in developing compounds for a range of diseases, including cancer and neurological disorders. numberanalytics.com

Table 1: Examples of Complex Molecules Incorporating the Cyanophenyl Moiety

| Compound Class | Therapeutic Area | Role of Cyanophenyl Group |

|---|---|---|

| Dipeptidyl peptidase IV (DPP-4) inhibitors | Diabetes | Interacts with hydrophobic pockets in the enzyme active site. nih.gov |

| Potassium channel openers | Hypertension | Acts as a hydrogen bond acceptor and modifies electronic properties of the aromatic ring. nih.gov |

Scaffold Derivatization for Combinatorial Compound Library Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating a large number of diverse compounds for biological screening. nih.gov The "split synthesis" method, often performed on a solid-phase polymer support, allows for the systematic construction of compound libraries. nih.gov this compound is an ideal starting material for such endeavors due to its dual reactivity.

The α-chloroketone functionality can be used to anchor the molecule to a solid support resin. From there, the molecule can undergo a series of reactions. The high reactivity of α-haloketones with various nucleophiles makes them suitable for creating diverse structures. thieme-connect.comnih.gov For example, the ketone group can be subjected to reactions like reductive amination or Wittig reactions, while the chloro group can be displaced by a wide range of nucleophiles such as amines, thiols, or carboxylates. This sequential and controlled modification allows for the generation of a large library of related compounds, each with a unique combination of substituents, which can then be screened for biological activity against therapeutic targets like angiotensin-converting enzyme. nih.gov

The process typically involves:

Attachment of the this compound scaffold to a solid support.

Division of the support into multiple portions.

Reaction of each portion with a different reagent to modify one of the functional groups.

Recombination and subsequent division for the next reaction step.

Cleavage from the support to yield a library of distinct compounds.

This methodology leverages the reliable reactivity of the haloketone to efficiently produce libraries of pyrrolidines and other functionalized molecules for high-throughput screening. nih.gov

Precursor in Heterocyclic Compound Synthesis

α-Haloketones are highly valuable and frequently utilized precursors in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity. researchgate.netnih.gov The structure of this compound contains two adjacent electrophilic centers—the carbonyl carbon and the carbon atom bonded to the chlorine—making it highly susceptible to reactions with nucleophiles that can lead to cyclization. researchgate.net

This reactivity is exploited in numerous classical named reactions for heterocycle synthesis. For instance, in the Hantzsch thiazole (B1198619) synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring, a scaffold that is prevalent in biologically active molecules. thieme-connect.comresearchgate.net Similarly, reactions with amidines, ureas, and other dinucleophilic reagents can yield a variety of five- and six-membered heterocycles.

The general process involves an initial nucleophilic attack on the carbon bearing the chlorine atom, followed by an intramolecular condensation involving the ketone carbonyl group to form the heterocyclic ring. thieme-connect.com Solid-phase synthesis techniques have been developed that utilize α-haloketones as key building blocks to access a diverse range of scaffolds. thieme-connect.comresearchgate.net

Table 2: Heterocyclic Scaffolds Accessible from α-Haloketone Precursors

| Heterocycle Class | Description |

|---|---|

| Thiazoles | A five-membered ring containing sulfur and nitrogen, often synthesized via the Hantzsch reaction. thieme-connect.comresearchgate.net |

| Imidazoles | A five-membered ring with two non-adjacent nitrogen atoms. thieme-connect.com |

| Pyrroles | A five-membered aromatic heterocycle with one nitrogen atom. thieme-connect.com |

| Oxazoles | A five-membered ring containing oxygen and nitrogen. nih.gov |

| Quinolines | A bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. thieme-connect.com |

| Piperazines | A six-membered ring containing two nitrogen atoms at opposite positions. thieme-connect.com |

Role in Advanced Materials Chemistry (e.g., polymer precursors for specific material properties)

The unique electronic properties of the cyanophenyl group make it a desirable component in advanced functional polymers. scite.airsc.org Polymers incorporating highly polarizable groups can exhibit enhanced dielectric properties, which are crucial for applications in energy storage, such as capacitors, and in electronic devices. researchgate.net

This compound can serve as a monomer or a precursor to a monomer for polymerization reactions. The chloro-alkyl chain can be functionalized, for example, by converting it into a polymerizable group like a vinyl or acrylate (B77674) moiety. Subsequent polymerization would yield a polymer with pendant 3-cyanophenyl ketone groups.

Development of Research Probes for In Vitro Biochemical Investigations

Research probes are essential tools for studying biological systems. They are molecules designed to interact with a specific biological target, such as an enzyme or receptor, often carrying a reporter group (like a fluorescent tag) to allow for detection and quantification. The reactive nature of this compound makes it a suitable starting point for creating such probes.

The α-chloroketone is an electrophilic group that can react with nucleophilic residues in an enzyme's active site, such as cysteine or histidine, to form a stable covalent bond. This property allows for the design of activity-based probes that irreversibly label a target enzyme, enabling its identification and characterization within a complex biological sample.

Furthermore, the cyanophenyl moiety can be exploited for its specific interactions within a protein's binding pocket. nih.gov The rest of the molecule, particularly the terminal end of the hexyl chain, can be modified to attach various tags without disrupting the core binding structure. For example, a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope could be appended. These modified molecules serve as powerful reagents for a range of biochemical investigations, including enzyme activity profiling, target validation in drug discovery, and imaging of biological processes. nih.gov

Future Directions and Emerging Research Avenues for 6 Chloro 1 3 Cyanophenyl 1 Oxohexane

Catalyst Development for Selective Transformations of 6-Chloro-1-(3-cyanophenyl)-1-oxohexane

The trifunctional nature of this compound offers a compelling challenge for catalyst development, where the goal is to achieve high selectivity for transformations at one of the three reactive sites: the chloro group, the cyano group, or the ketone.

Future research will likely focus on designing sophisticated catalytic systems that can differentiate between these functionalities. For instance, developing catalysts for the selective hydrodechlorination of the hexanoyl chain while leaving the aromatic cyano group and the ketone untouched would be a significant advancement. This could involve exploring transition-metal catalysts, such as those based on palladium or nickel, with tailored ligand spheres that modulate the catalyst's reactivity and steric hindrance to favor the alkyl C-Cl bond activation over potential interactions with the other functional groups.

Conversely, catalysts designed for the selective transformation of the cyano group are another promising avenue. This could include metal-catalyzed hydrolysis or reduction of the nitrile to an amide or an amine, respectively, without affecting the chloroalkane or ketone moieties. Organocatalysis also presents opportunities, with the potential for developing chiral catalysts that could facilitate enantioselective additions to the ketone, providing access to chiral alcohol derivatives of the parent compound. researchgate.netnih.gov

The development of chemoselective catalysts for the hydroboration of the ketone in the presence of the other functional groups is also a viable research direction. nih.gov Light-controllable catalytic systems could offer a unique way to switch selectivity between the different reactive sites. nih.gov

A summary of potential selective catalytic transformations for this compound is presented in the table below.

| Target Functional Group | Potential Transformation | Catalyst Class |

| Chloro Group | Hydrodechlorination | Transition Metal (e.g., Pd, Ni) |

| Cyano Group | Hydrolysis to Amide | Metal-catalyzed or Acid/Base |

| Cyano Group | Reduction to Amine | Transition Metal (e.g., Ni, Co) |

| Ketone | Enantioselective Reduction | Chiral Organocatalysts |

| Ketone | Chemoselective Hydroboration | Transition Metal (e.g., Co) |

Flow Chemistry and Continuous Processing Approaches for Synthesis

The synthesis of this compound and its derivatives is a prime candidate for the application of flow chemistry and continuous processing. These techniques offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. zenodo.orgrsc.org

A future research direction would be the development of a multi-step continuous flow synthesis of the target molecule. zenodo.org This could involve the in-line generation of reactive intermediates and their immediate use in subsequent reaction steps, thereby minimizing the isolation of potentially unstable compounds. For example, a flow process could be designed for the Friedel-Crafts acylation of benzonitrile (B105546) with 6-chlorohexanoyl chloride, followed by in-line purification to yield the final product.

Furthermore, flow chemistry enables the exploration of reaction conditions that are often inaccessible in batch reactors, such as high temperatures and pressures. This could lead to the discovery of novel and more efficient synthetic routes to this compound. The integration of in-line analytical techniques, such as spectroscopy, would allow for real-time monitoring and optimization of the reaction parameters.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

| Parameter | Advantage in Flow Chemistry |

| Safety | Reduced inventory of hazardous reagents and intermediates |

| Heat Transfer | Efficient dissipation of heat from exothermic reactions |

| Mass Transfer | Improved mixing of reactants |

| Scalability | Seamless transition from laboratory to production scale |

| Automation | Potential for fully automated synthesis and optimization |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

For the synthesis of this compound, ML algorithms could be trained on existing reaction databases to predict the yield and selectivity of various synthetic approaches. rjptonline.org This would allow researchers to prioritize the most promising routes for experimental validation, thereby saving time and resources. Furthermore, ML models can be used to optimize reaction parameters, such as temperature, solvent, and catalyst loading, to maximize the yield of the desired product. qu.edu.qabeilstein-journals.orgmpdata.fr

In the context of its derivatization, AI could be used to predict the reactivity of the different functional groups in this compound towards a diverse range of reagents. This predictive power would accelerate the discovery of new derivatives with potentially interesting properties. Retrosynthesis AI tools could also be employed to design efficient multi-step syntheses of complex molecules starting from this compound as a building block. engineering.org.cnnih.gov

Exploration of Novel Reactivity Patterns and Rearrangements

The unique arrangement of functional groups in this compound opens the door to exploring novel reactivity patterns and intramolecular rearrangements. The presence of a ketone and a terminal chloro group on the same alkyl chain could facilitate intramolecular cyclization reactions under specific conditions.

For instance, treatment with a suitable base could lead to the formation of a cyclic ketone through an intramolecular nucleophilic substitution. The study of such reactions could lead to the synthesis of novel carbocyclic and heterocyclic compounds.

Furthermore, the ketone functionality itself can undergo a variety of rearrangement reactions, such as the Baeyer-Villiger oxidation to form an ester, or the Pinacol rearrangement if a diol precursor is synthesized. wiley-vch.delibretexts.org Investigating the propensity of this compound and its derivatives to undergo such rearrangements could lead to the discovery of new synthetic methodologies. The reactivity of the α-carbon to the ketone could also be exploited in various C-H functionalization reactions.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the solid-state structure and intermolecular interactions of this compound can be achieved through the application of advanced spectroscopic techniques.

Solid-state NMR (ssNMR) spectroscopy can provide detailed information about the local environment of the different atoms in the molecule in its crystalline form. rsc.orgbohrium.comacs.org This could be used to study polymorphism and to understand how the molecules pack in the solid state. 13C and 15N ssNMR could be particularly insightful for probing the environment of the cyano group and the aromatic ring.

Cryo-electron microscopy (cryo-EM) , a technique traditionally used for biological macromolecules, is increasingly being applied to study the self-assembly of organic molecules. nih.govnih.gov If this compound or its derivatives can be induced to form supramolecular assemblies, such as gels or liquid crystals, cryo-EM could be used to visualize the morphology of these structures at the nanoscale. nih.govnih.govrsc.org This would provide valuable insights into the non-covalent interactions that govern the self-assembly process.

The application of these advanced characterization techniques will undoubtedly provide a more complete picture of the chemical and physical properties of this compound, which in turn will inform and inspire new directions in its synthesis and application.

Q & A

Q. What are the key synthetic routes for 6-Chloro-1-(3-cyanophenyl)-1-oxohexane?

Methodological Answer: The compound can be synthesized via:

- Friedel-Crafts Acylation : Reacting 3-cyanobenzene with 6-chlorohexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via electrophilic substitution, forming the ketone backbone.

- Nucleophilic Substitution : Starting from 1-(3-cyanophenyl)-1-hexanone, introduce the chloro group via chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity of the cyano group using NMR .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm for meta-cyano substitution) and aliphatic chain signals (δ 1.5–2.5 ppm for hexanone backbone).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~200 ppm) and nitrile carbon (δ ~115 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 245 (calculated for C₁₂H₁₄ClNO) and fragmentation patterns consistent with chloro and cyano groups.

- X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

Q. What are the critical physicochemical properties of this compound?

Methodological Answer:

- LogP : Predicted ~4.3 (using computational tools like ChemAxon), indicating moderate lipophilicity.

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Spectroscopic Data : Compile UV-Vis absorbance maxima (e.g., λₘₐₓ ~270 nm for aromatic π→π* transitions) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G** level calculations to model transition states in Friedel-Crafts acylation, focusing on steric effects from the 3-cyanophenyl group.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. toluene) on reaction kinetics.

- QSPR Models : Predict yield optimization by correlating substituent electronic parameters (Hammett σₘ values) with reaction rates .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Iterative Refinement : If NMR signals overlap (e.g., aliphatic chain vs. aromatic protons), use 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously.

- Cross-Validation : Compare experimental IR stretches (e.g., C≡N at ~2240 cm⁻¹) with computational spectra (DFT-generated).

- Error Analysis : For X-ray data, refine SHELXL parameters (e.g., thermal displacement factors) to address discordant bond angles caused by crystal packing .

Q. What are the mechanistic implications of the cyano group in electrophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The meta-cyano group deactivates the benzene ring, directing electrophiles to the para position. Validate using kinetic isotope effects or Hammett plots.

- Steric Hindrance : Assess substituent orientation via NOESY NMR to confirm minimal steric interference in the hexanone chain.

- Comparative Studies : Synthesize analogs (e.g., 3-nitrophenyl or 3-chlorophenyl derivatives) to isolate electronic vs. steric contributions .

Handling and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.